Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate
Description
Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a sulfur-containing ester derivative characterized by a thioether linkage connecting a 3-aminophenyl group to a branched 2-methylpropanoate scaffold. Its synthesis typically involves nucleophilic substitution between 3-aminobenzenethiol and chloroethylacetate under basic conditions, followed by purification via flash chromatography . The compound’s structural features—including the electron-rich 3-aminophenyl group and the sterically hindered ester moiety—render it a candidate for applications in medicinal chemistry, particularly as a precursor for chemosensitizing agents targeting kinases like Kit and Aurora (Aur) .
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIMFAYIFZFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data, case studies, and research findings.
- Molecular Formula : C12H17NO2S
- Molecular Weight : 239.34 g/mol
- CAS Number : 1335140-16-3
This compound features a thioether functional group, which is significant for its biological interactions.
- PPAR Agonism : this compound has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Agonism of PPARα has demonstrated potential in ameliorating conditions such as diabetic retinopathy and inflammation associated with metabolic disorders .
- Cytochrome P450 Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary studies suggest that it does not exhibit significant time-dependent inhibition of major CYP450 isoforms, indicating a lower risk of drug-drug interactions compared to other compounds .
- hERG Channel Inhibition : Safety assessments for cardiac toxicity are critical in drug development. This compound showed low potency against the hERG potassium channel, suggesting a favorable safety profile regarding cardiotoxicity .
In Vivo Efficacy
Research utilizing animal models has demonstrated that systemic administration of this compound can reduce retinal vascular leakage in diabetic rats, aligning its efficacy with that of established treatments like Fenofibrate. This suggests potential therapeutic applications in treating diabetic macular edema .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| PPAR Agonism | Ameliorates inflammation and vascular leakage |
| CYP450 Interaction | Low risk of drug-drug interactions due to minimal inhibition |
| hERG Channel Inhibition | Low potency indicates reduced cardiotoxicity risk |
| In Vivo Efficacy | Reduces retinal vascular leakage in diabetic models |
Case Studies
- Diabetic Retinopathy Model : In a study involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in retinal vascular leakage compared to untreated controls. This effect was comparable to that observed with standard therapies .
- Safety Profile Assessment : A comprehensive assessment using colorimetric enzyme assays indicated no observable cytotoxicity at concentrations up to 200 µM in retinal pigment epithelial cells, further supporting its safety for potential therapeutic use .
Research Findings
Recent studies have highlighted the compound's versatility in addressing various metabolic disorders through modulation of key biological pathways. Its ability to cross the blood-retinal barrier and maintain bioavailability positions it as a promising candidate for further investigation in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-((3-aminophenyl)thio)acetate (8b)
- Structure: Differs by replacing the branched 2-methylpropanoate with a linear acetate group.
- Synthesis : Synthesized analogously via nucleophilic substitution but with chloroethylacetate, yielding a simpler backbone .
- Reactivity: The linear acetate may confer lower steric hindrance, enhancing reactivity in subsequent derivatization (e.g., hydrazide formation) compared to the bulkier 2-methylpropanoate .
Ethyl 2-[(6-Bromo-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate (11h)
- Structure: Substitutes the 3-aminophenyl group with a 6-bromo-benzothiazole ring.
- Synthesis : Requires benzothiazole thiol precursors, leading to moderate yields (63%) compared to the target compound’s optimized synthesis .
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
- Structure : Replaces the phenyl ring with a pyridinyl group bearing a bromine atom at position 3.
- Applications: The pyridine nitrogen introduces basicity, altering solubility and enabling coordination chemistry, which is absent in the aminophenyl analog .
Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate
- Structure : Features a dithioester (-SC(=S)-) instead of a thioether (-S-).
Physicochemical Properties
Reactivity and Functionalization
- Amino Group: Enables acylation, diazotization, or Schiff base formation, offering pathways unavailable to halogenated analogs (e.g., 11h, pyridinyl derivatives) .
- Thioether vs. Dithioester : The thioether in the target compound is less reactive toward radicals but can oxidize to sulfones, whereas dithioesters participate in RAFT polymerization .
Preparation Methods
Thiolation via Nucleophilic Substitution
One of the main approaches involves reacting 3-aminothiophenol with an alkyl halide derivative of 2-methylpropanoate under reflux conditions to form the thioether bond.
- Example procedure : 3-aminothiophenol is reacted with ethyl 2-bromo-2-methylpropanoate in an aprotic solvent such as 1,2-dichloroethane or ethyl acetate.
- The reaction is typically carried out under reflux with stirring for several hours (e.g., 4 to 12 hours) to ensure complete conversion.
- After reaction completion, the mixture is concentrated under reduced pressure, and the crude product is purified by silica gel chromatography or recrystallization from suitable solvents such as ethyl acetate and hexane mixtures.
This method yields this compound as a crystalline solid with a melting point typically in the range of 120-130 °C (analogous to related compounds).
Use of Epoxy Precursors and Aminothiophenols
An alternative method involves the reaction of aminothiophenols with epoxy esters:
- For example, methyl or ethyl 2,3-epoxy-2-methylpropanoate derivatives are reacted with 3-aminothiophenol.
- The thiol group opens the epoxide ring, forming the thioether linkage and generating the hydroxy ester intermediate.
- This intermediate can be further processed (e.g., esterification or purification) to yield the target compound.
This approach is supported by patent literature describing similar compounds where epoxy esters react with 2-aminothiophenols to yield thioether-containing hydroxy esters.
Comparative Table of Preparation Methods
Research Findings and Analytical Data
- Melting Point : The purified this compound typically exhibits a melting point around 124-126 °C, consistent with the crystalline nature of the product.
- Reaction Time and Solvent Effects : Reflux in 1,2-dichloroethane for approximately 4-5 hours is effective. Alternative solvents like ethyl acetate have also been used for crystallization and purification.
- Purification Techniques : Silica gel chromatography followed by recrystallization from ethyl acetate/hexane mixtures ensures high purity.
- Yield : Yields reported in related synthetic procedures range from moderate to high (60-90%), depending on reaction conditions and purification efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
